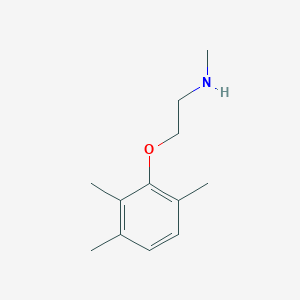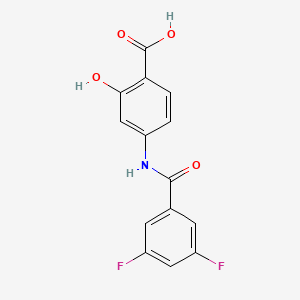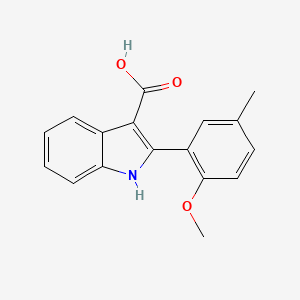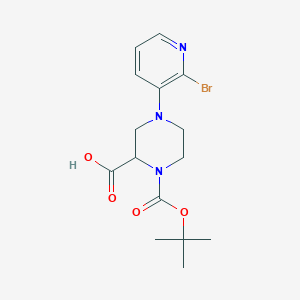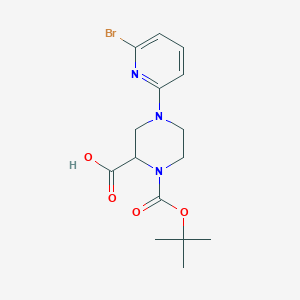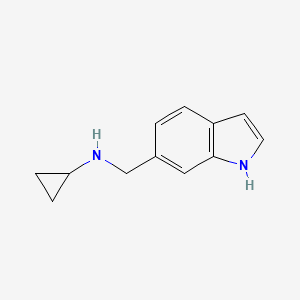
N-(1H-indol-6-ylmethyl)cyclopropanamine
Vue d'ensemble
Description
N-(1H-indol-6-ylmethyl)cyclopropanamine, or N-(1H-indol-6-ylmethyl)cyclopropaneamine, is a cyclic amine compound that has been widely studied and used in scientific research due to its unique chemical structure and properties. It is a derivative of indole, an aromatic compound found in many plants and animals. N-(1H-indol-6-ylmethyl)cyclopropaneamine has been used in a variety of research applications, including studies of its biochemical and physiological effects, as well as its potential applications in drug design and development.
Applications De Recherche Scientifique
Cyclopropanamine Compounds in Therapeutic Research
Cyclopropanamine derivatives, including N-(1H-indol-6-ylmethyl)cyclopropanamine, are explored for their potential as therapeutic agents due to their ability to inhibit lysine-specific demethylase 1 (LSD1). LSD1 is a crucial enzyme involved in the methylation and demethylation processes of histones, which in turn affect gene expression. The inhibition of LSD1 is considered a promising strategy for treating a range of conditions, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. This highlights the compound's significance in the development of novel treatments for CNS disorders (B. Blass, 2016).
Synthesis of Indoline Alkaloids
The cyclopropanation strategy is a pivotal method in the total synthesis of indoline alkaloids, which are known for their potent biological activities. The application of N-(1H-indol-6-ylmethyl)cyclopropanamine and similar compounds in synthesizing indoline alkaloids underlines their importance in the creation of complex nitrogen-containing ring systems. This approach allows for the efficient construction of diverse indoline alkaloid structures, contributing to the development of new pharmaceuticals (Dan Zhang, Hao Song, Yong Qin, 2011).
Corrosion Inhibition
Research into 3-amino alkylated indoles, which share structural similarities with N-(1H-indol-6-ylmethyl)cyclopropanamine, has demonstrated their potential as corrosion inhibitors for mild steel in acidic environments. This application showcases the versatility of indole derivatives in industrial applications, extending the utility of these compounds beyond pharmaceuticals to materials science (C. Verma et al., 2016).
Propriétés
IUPAC Name |
N-(1H-indol-6-ylmethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-10-5-6-13-12(10)7-9(1)8-14-11-3-4-11/h1-2,5-7,11,13-14H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZLENRSYZZTSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-6-ylmethyl)cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416072.png)
![4-[4-Fluoro-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416073.png)
![4-(4-Fluoro-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416075.png)
![4-(2-Bromo-4-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416076.png)
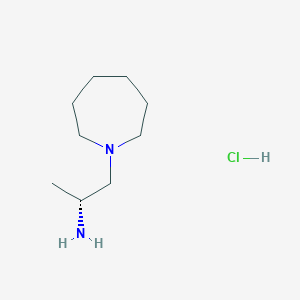
![3-Phenyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1416080.png)
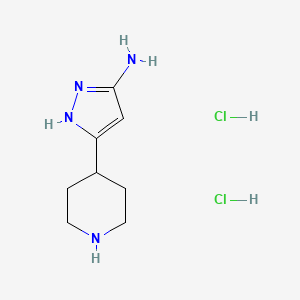
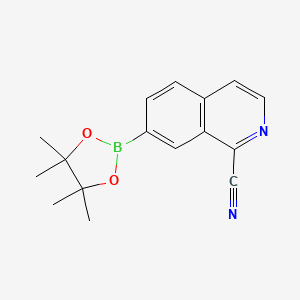
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1416089.png)
